N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound with the CAS number 941887-23-6. This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group in their structure. The molecular formula for this compound is , and its molecular weight is approximately 362.5 g/mol. The compound's structure suggests potential applications in medicinal chemistry due to its complex arrangement of functional groups, which may interact with biological targets.
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves multiple synthetic steps. Common methods may include:
Careful control of reaction conditions (temperature, pH, and solvent choice) is crucial for optimizing yield and purity. The use of catalysts may also enhance reaction efficiency.
The molecular structure of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can be represented in various formats, including:
InChI=1S/C19H30N4O3/c1-23(2)16-6-3-14(4-7-16)9-10-21-19(24)20(25)22-12-15-5-8-17-18(11-15)27-13-26-17/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
This representation provides insight into the connectivity and stereochemistry of the molecule.
Key features include:
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo several chemical reactions:
Reagents typically used include:
Reaction conditions such as temperature and solvent type are optimized based on the desired transformation.
The mechanism of action for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is not fully elucidated but may involve:
While specific physical properties such as density and boiling point are not available, typical properties can be inferred based on similar compounds:
Chemical properties include:
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several potential applications:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3